3-Methyl-4-(pyrimidin-2-yl)aniline: Technical Guide & Application Profile
3-Methyl-4-(pyrimidin-2-yl)aniline: Technical Guide & Application Profile
This guide serves as an authoritative technical resource on 3-Methyl-4-(pyrimidin-2-yl)aniline , a specialized biaryl building block critical in the synthesis of small-molecule kinase inhibitors.
Executive Summary
3-Methyl-4-(pyrimidin-2-yl)aniline is a high-value pharmacophore scaffold used primarily in the development of ATP-competitive kinase inhibitors. Structurally, it features an aniline moiety linked via a C-C bond to a pyrimidine ring, with an ortho-methyl group providing conformational restriction. This "biaryl amine" motif is a bioisostere of the 2-aminopyrimidine core found in drugs like Imatinib , Nilotinib , and Pazopanib , but offers distinct vector properties for accessing the solvent-exposed regions or the hydrophobic back-pocket of kinase domains.
This guide details the physicochemical profile, validated synthetic routes, and strategic application of this compound in structure-based drug design (SBDD).
Chemical Identity & Physicochemical Properties
The introduction of the methyl group at the 3-position (ortho to the pyrimidine ring) induces a non-planar conformation due to steric clash, a feature often exploited to improve selectivity by mimicking the bioactive conformation of the inhibitor within the ATP-binding pocket.
Core Data Table
| Property | Value / Description |
| IUPAC Name | 3-Methyl-4-(pyrimidin-2-yl)aniline |
| CAS Registry Number | Not widely listed; Analogous to 69491-57-2 (des-methyl) |
| Molecular Formula | C₁₁H₁₁N₃ |
| Molecular Weight | 185.23 g/mol |
| SMILES | CC1=C(C2=NC=CC=N2)C=CC(N)=C1 |
| Appearance | Off-white to pale yellow solid |
| LogP (Predicted) | 1.8 – 2.2 |
| pKa (Predicted) | ~4.5 (Aniline NH₂), ~1.3 (Pyrimidine N) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Rotatable Bonds | 1 (Biaryl axis) |
Structural Analysis
The molecule consists of two aromatic systems:
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Electron-rich Aniline: Serves as the primary handle for further functionalization (e.g., amide coupling to form the "hinge-binding" or "tail" region of an inhibitor).
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Electron-deficient Pyrimidine: Acts as a hydrogen bond acceptor.
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Ortho-Methyl Group: Forces the two rings out of coplanarity (dihedral angle ~40-60°), preventing "flat" stacking and improving solubility compared to the unsubstituted analog.
Synthetic Pathways
The synthesis of 3-Methyl-4-(pyrimidin-2-yl)aniline presents a challenge due to the instability of 2-pyridyl/2-pyrimidinyl boronic acids (rapid protodeboronation). Therefore, the reverse Suzuki-Miyaura coupling strategy is the industry standard.
Validated Protocol: Reverse Suzuki Coupling
Reaction Logic: Instead of using unstable pyrimidin-2-ylboronic acid, we utilize 2-bromopyrimidine (electrophile) and 4-amino-2-methylphenylboronic acid pinacol ester (nucleophile).
Step-by-Step Methodology:
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Reagents:
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Substrate A: 4-Amino-2-methylphenylboronic acid pinacol ester (1.0 equiv).
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Substrate B: 2-Bromopyrimidine (1.1 equiv).
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).
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Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv).
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Solvent: 1,4-Dioxane/Water (4:1 ratio).
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Procedure:
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Degassing: Charge a reaction vessel with Substrate A, Substrate B, and Base. Dissolve in solvent mixture and sparge with Argon for 15 minutes (Critical to prevent homocoupling).
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Catalysis: Add Pd catalyst under positive Argon pressure.
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Reflux: Heat the mixture to 90–100°C for 4–12 hours. Monitor conversion via LC-MS (Target [M+H]⁺ = 186.2).
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Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
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Purification: Flash column chromatography (Hexane/EtOAc gradient). The amine group makes the product polar; 50-80% EtOAc is often required.
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Synthesis Workflow Diagram (DOT)
Caption: Convergent synthesis via Pd-catalyzed cross-coupling, avoiding unstable 2-pyrimidinylboronic acid species.
Applications in Drug Discovery
This scaffold is a versatile "Lego block" in Medicinal Chemistry, particularly for Type I and Type II Kinase Inhibitors .
Pharmacophore Mapping
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Hinge Binder: The pyrimidine nitrogens can accept H-bonds from the kinase hinge region (e.g., Met residue).
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Solvent Front: The aniline amine is typically derivatized (e.g., into an amide or urea) to project solubilizing groups into the solvent front.
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Gatekeeper Interaction: The ortho-methyl group can interact with the gatekeeper residue (e.g., Threonine or Methionine) in the ATP pocket, improving selectivity against kinases with smaller gatekeepers.
Case Study: Derivatization Logic
To create a potent inhibitor, the aniline amine is often coupled with:
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Benzoyl Chlorides: To form amides similar to Imatinib .
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Isocyanates: To form ureas similar to Sorafenib .
Diagram: Logical Scaffold Utility
Caption: Structural Activity Relationship (SAR) mapping of the scaffold within a kinase binding pocket.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air.
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Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water.
References
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
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Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link (Demonstrates the utility of methyl-aniline scaffolds in kinase inhibitors).
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PubChem Compound Summary. "4-(Pyrimidin-2-yl)aniline." National Center for Biotechnology Information. Link
- Tyrrell, E., & Brookes, P. (2004). "The synthesis of heterocyclic-substituted arylboronic acids." Synthesis, 2004(04), 469-483.
